molecular formula C14H10ClFOS B1453668 1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone CAS No. 1030429-38-9

1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone

Cat. No.: B1453668
CAS No.: 1030429-38-9
M. Wt: 280.7 g/mol
InChI Key: FIYZIJJQBWDEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone is a useful research compound. Its molecular formula is C14H10ClFOS and its molecular weight is 280.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone, with the molecular formula C14H10ClFOS and a molecular weight of 280.7 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a chlorophenyl thioether moiety and a fluorophenyl group, contributing to its diverse biological activities.

  • IUPAC Name : 1-[4-(4-chlorophenyl)sulfanyl-3-fluorophenyl]ethanone
  • Molecular Weight : 280.7 g/mol
  • Purity : Typically ≥ 95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole and thiadiazole derivatives, which share structural similarities with this compound. For instance, derivatives containing similar moieties have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often comparable to established chemotherapeutic agents like doxorubicin .

In one study, compounds with thiazole rings exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, suggesting that modifications in the phenyl ring can enhance cytotoxicity . The presence of electron-withdrawing groups such as chlorine was identified as a key factor in promoting antiproliferative activity.

Antimicrobial Properties

The antimicrobial efficacy of compounds similar to this compound has also been documented. Studies have indicated that thiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents on the phenyl ring enhances antimicrobial activity.

Case Study: Synthesis and Evaluation

A recent investigation focused on synthesizing novel thiazole compounds, which were then tested for their cytotoxic effects on various cancer cell lines. The study revealed that compounds with specific substitutions on the phenyl rings demonstrated enhanced activity, indicating that structural modifications could lead to improved therapeutic agents .

CompoundCell LineIC50 (µg/mL)Activity
Compound 9Jurkat1.61 ± 1.92Antitumor
Compound 10A-4311.98 ± 1.22Antitumor
Compound 22HT29< DoxorubicinAntitumor

SAR Analysis

The SAR studies conducted on similar compounds suggest that:

  • Chlorine Substitution : Enhances cytotoxicity.
  • Electron-Drawing Groups : Increase antimicrobial activity.
  • Structural Modifications : Critical for optimizing potency against specific biological targets.

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone:

General Information

  • Chemical Name: this compound
  • CAS Number: 1030429-38-9
  • Molecular Formula: C14H10ClFOS
  • Molecular Weight: 280.7
  • Purity: Minimum purity specification of 95%

Supplier Information

  • AK Scientific Inc. offers this compound at 95% purity .
  • Amerigo Scientific is a specialist distributor that provides high-quality this compound .
  • AA Blocks also lists the compound with the same CAS number and chemical name .

Handling and Storage

  • This compound is intended for research and development use only and should be handled by technically qualified persons .
  • It should be stored in a cool, dry place for long-term storage .

Restrictions

  • This product is explicitly not intended for use in foods, cosmetics, drugs (human and veterinary), consumer products, biocides, or pesticides .
  • Products are not sold to individuals, and they do not ship to residential addresses. Consumer orders will be canceled without notice .

Safety Information

  • It is not considered a hazardous material for transportation . Safety Data Sheets (SDS) are available .

Absence of Specific Applications

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanyl-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFOS/c1-9(17)10-2-7-14(13(16)8-10)18-12-5-3-11(15)4-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYZIJJQBWDEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.